(4-Ethoxy-3,5-dimethylphenyl)boronic acid
Overview
Description
“(4-Ethoxy-3,5-dimethylphenyl)boronic acid” is a type of organoboron compound . It is also known by other names such as “3,5-Dimethyl-4-ethoxyphenylboronic acid” and "4-Ethoxy-3,5-dimethylphenylboronic acid" .
Synthesis Analysis
Boronic acids, including “(4-Ethoxy-3,5-dimethylphenyl)boronic acid”, can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .Molecular Structure Analysis
The molecular formula of “(4-Ethoxy-3,5-dimethylphenyl)boronic acid” is C10H15BO3 . The exact mass is 194.1114245 g/mol .Chemical Reactions Analysis
Boronic acids, such as “(4-Ethoxy-3,5-dimethylphenyl)boronic acid”, have been used in various chemical reactions. For instance, they have been used as substrates in the cross-coupling reaction .Physical And Chemical Properties Analysis
“(4-Ethoxy-3,5-dimethylphenyl)boronic acid” has a molecular weight of 194.04 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 49.7 Ų .Scientific Research Applications
Suzuki Coupling Reactions
This compound is used as a reactant in palladium-catalyzed Suzuki coupling reactions, which are a type of cross-coupling reaction that forms carbon-carbon bonds and is widely used in the synthesis of complex organic compounds .
Carbohydrate Extraction
It serves as a co-extractant in combination with modified Aliquat 336 for the extraction of sugars like xylose, glucose, and fructose from aqueous solutions .
Synthesis of Benzopyranone Derivatives
The compound is utilized for the preparation of benzopyranone derivatives which act as positive GABAA receptor modulators .
Preparation of Aryl Alkenes
It is involved in the preparation of aryl alkenes via three-component coupling catalyzed by palladium and also in Suzuki-Miyaura coupling reactions .
Sensing and Detection
Boronic acids, including this compound, are valuable in developing sensors and detection methods due to their ability to form complexes with a wide range of analytes. These applications find utility in fields such as environmental monitoring and medical diagnostics .
Chemical Biology Probes
They are used as probes and sensors in chemical biology due to their specific interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to various sensing applications .
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development in this area .
properties
IUPAC Name |
(4-ethoxy-3,5-dimethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6,12-13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJASQDMWVBTOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584430 | |
Record name | (4-Ethoxy-3,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-3,5-dimethylphenyl)boronic acid | |
CAS RN |
850568-59-1 | |
Record name | (4-Ethoxy-3,5-dimethylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850568-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Ethoxy-3,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethyl-4-ethoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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